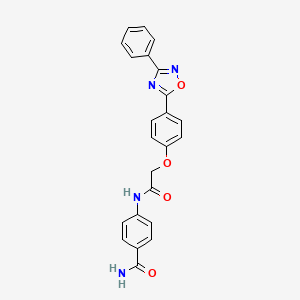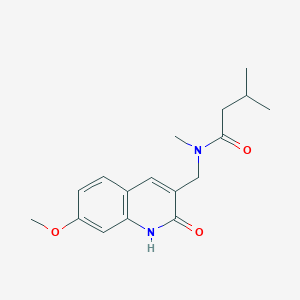
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide, also known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent in 2002 and has since been investigated for its potential use in cancer therapy.
作用機序
The exact mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide is not fully understood, but it is believed to involve the activation of the innate immune system. This compound has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Biochemical and Physiological Effects:
This compound has been shown to induce tumor necrosis and inhibit tumor growth in preclinical models. It has also been shown to increase the permeability of tumor vasculature, allowing for increased delivery of anti-cancer agents to the tumor site. This compound has been well-tolerated in preclinical studies, with no significant toxicity observed.
実験室実験の利点と制限
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can make dosing challenging.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents. Additionally, the use of this compound in combination with immunotherapy is an area of active research. Finally, the use of this compound in the treatment of specific types of cancer, such as pancreatic cancer, is an area of ongoing investigation.
Conclusion:
This compound is a small molecule with potential anti-cancer properties. It has been extensively studied for its potential use in cancer therapy, and has shown promise in preclinical models. This compound has a well-defined mechanism of action and has been well-tolerated in preclinical studies. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of more potent analogs and investigation in combination with other anti-cancer agents.
合成法
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-7-methoxyquinoline with 3-bromopivalic acid followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with N,N-dimethylbutyramide to yield this compound.
科学的研究の応用
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N,3-dimethylbutanamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target tumor vasculature and induce tumor necrosis, making it a promising candidate for the treatment of solid tumors. This compound has also been investigated for its potential use in combination with other anti-cancer agents such as radiation and chemotherapy.
特性
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)7-16(20)19(3)10-13-8-12-5-6-14(22-4)9-15(12)18-17(13)21/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHXFBGNIDYBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(C)CC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

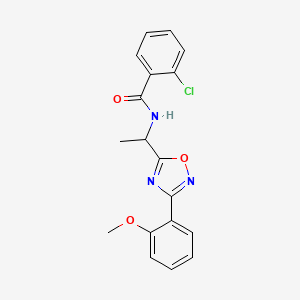
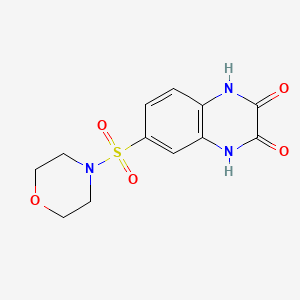

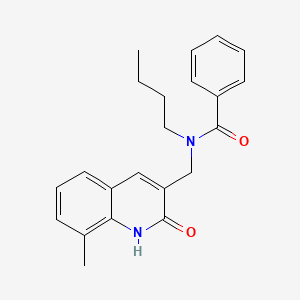

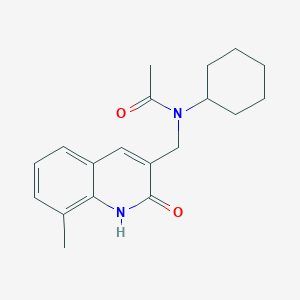
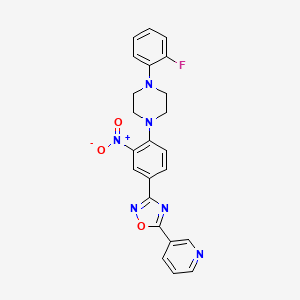
![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7717528.png)
![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)
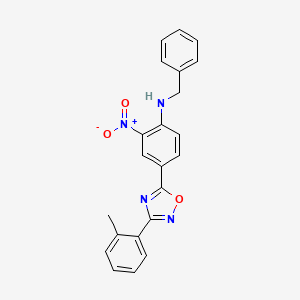


![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
